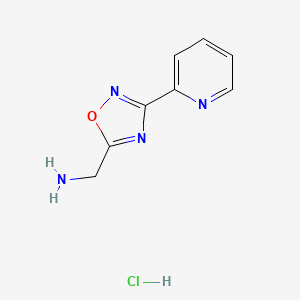

(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

CAS No.: 1820687-15-7

Cat. No.: VC2877704

Molecular Formula: C8H9ClN4O

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820687-15-7 |

|---|---|

| Molecular Formula | C8H9ClN4O |

| Molecular Weight | 212.63 g/mol |

| IUPAC Name | (3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H8N4O.ClH/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6;/h1-4H,5,9H2;1H |

| Standard InChI Key | ITNZGVQUPCWSIS-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NOC(=N2)CN.Cl |

| Canonical SMILES | C1=CC=NC(=C1)C2=NOC(=N2)CN.Cl |

Introduction

"(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride" is a heterocyclic organic compound characterized by the presence of a pyridine ring and a 1,2,4-oxadiazole moiety. These structural motifs are often associated with significant biological and pharmacological activities due to their electron-rich systems and ability to interact with biological targets.

The hydrochloride salt form enhances the compound's solubility in water, making it suitable for various biological and chemical applications. This compound is part of a broader class of oxadiazole derivatives, which have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Pathways

The synthesis of this compound typically involves multistep reactions starting with pyridine derivatives and incorporating an oxadiazole ring through cyclization processes. A general pathway may include:

-

Formation of Oxadiazole: Cyclization of hydrazides with nitriles or carboxylic acids under dehydrating conditions.

-

Substitution Reactions: Introduction of functional groups such as methanamine.

-

Salt Formation: Conversion to hydrochloride through acid treatment for improved stability and solubility.

Analytical Characterization

The compound can be characterized using advanced techniques:

-

NMR Spectroscopy: For structural elucidation (proton and carbon signals).

-

Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Identification of functional groups like amines and heterocycles.

-

X-Ray Crystallography: For precise molecular geometry.

Research Applications

"(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride" is a candidate for:

-

Drug discovery programs targeting antimicrobial resistance.

-

Development as a ligand in coordination chemistry due to its nitrogen-rich structure.

-

Studies on heterocyclic compounds' role in biological systems.

Potential Limitations

Despite its promise, challenges include:

-

Limited data on toxicity and pharmacokinetics.

-

Complex synthesis requiring stringent conditions.

-

Need for further studies to validate its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume